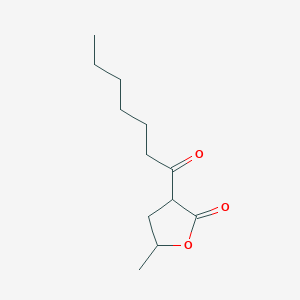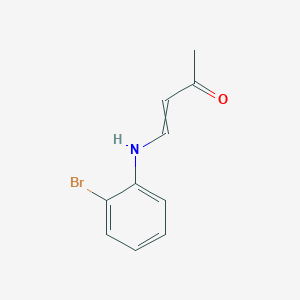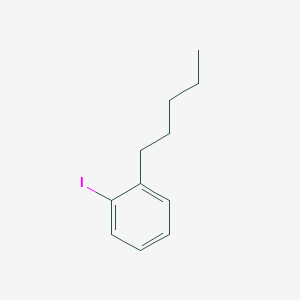![molecular formula C12H11Br3N2O2 B14338504 2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole CAS No. 101853-75-2](/img/structure/B14338504.png)
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of three bromine atoms and a 3,4-dimethoxyphenylmethyl group attached to the imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole can be achieved through various methods. One common approach involves the bromination of 1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazole derivatives with oxidized side chains.
Reduction: Formation of reduced imidazole derivatives with hydrogenated side chains.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the 3,4-dimethoxyphenylmethyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the 3,4-dimethoxyphenylmethyl group.
1-[(3,4-Dimethoxyphenyl)methyl]-1H-imidazole: Lacks the bromine atoms.
2,4,5-Tribromo-1H-imidazole: Lacks the 3,4-dimethoxyphenylmethyl group.
Uniqueness
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole is unique due to the presence of both the tribromo substitution pattern and the 3,4-dimethoxyphenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
101853-75-2 |
|---|---|
Molekularformel |
C12H11Br3N2O2 |
Molekulargewicht |
454.94 g/mol |
IUPAC-Name |
2,4,5-tribromo-1-[(3,4-dimethoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C12H11Br3N2O2/c1-18-8-4-3-7(5-9(8)19-2)6-17-11(14)10(13)16-12(17)15/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
NIPINCJHTCKQLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2C(=C(N=C2Br)Br)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


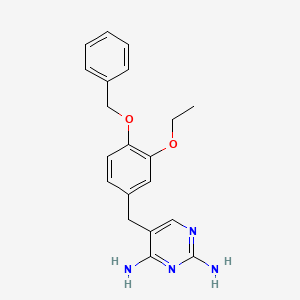
![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)

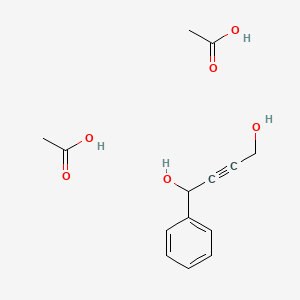


![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)

